N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2O2/c21-15-7-9-16(10-8-15)25-18(27)17-2-1-11-26(19(17)28)12-13-3-5-14(6-4-13)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVATTZMFXPGPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Br)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity. The dihydropyridine ring may play a role in modulating the compound’s activity by interacting with specific pathways.
Comparison with Similar Compounds
Key Analogs :
N-(4-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide (CAS 339027-67-7)
- Differences :
- 4-Methoxyphenyl vs. 4-bromophenyl in the target compound.
- 3-Trifluoromethylbenzyl vs. 4-trifluoromethylbenzyl in the target.
- Impact :
- Substitution at the 3-position of the trifluoromethylbenzyl group may alter steric interactions compared to the 4-position in the target compound .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Differences :
- 3-Bromo-2-methylphenyl vs. 4-bromophenyl in the target.
- Lacks the trifluoromethylbenzyl group.
- Impact :
- The absence of the trifluoromethylbenzyl group eliminates its hydrophobic and electron-withdrawing effects, which are critical for target engagement in kinase inhibitors .
BMS-777607 (Met kinase inhibitor) Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Differences:
- Complex substitutions at positions 4 (ethoxy) and 1 (4-fluorophenyl).
- Impact :
- Substitutions at the pyridone 4-position (ethoxy) improve aqueous solubility and kinase selectivity, a strategy applicable to optimizing the target compound .
Pharmacological Activity and Selectivity
In Vivo Efficacy :
- The target compound’s trifluoromethyl and bromophenyl groups may improve bioavailability and target retention .
Physicochemical Properties
Research Findings and Implications
- Synthetic Strategies : The synthesis of analogs like N-(3-bromo-2-methylphenyl)-... involves coupling chloronicotinic acid with substituted anilines, a method adaptable to the target compound .
- Structure-Activity Relationships (SAR) :
- 4-Bromophenyl vs. 4-Methoxyphenyl : Bromine’s electron-withdrawing nature may enhance binding to electrophilic enzyme pockets, whereas methoxy groups improve solubility .
- Trifluoromethyl Position : 4-Trifluoromethylbenzyl (target) vs. 3-substituted (CAS 339027-67-7) may alter steric and electronic interactions critical for target selectivity .
Biological Activity
N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is common in various biologically active molecules. The presence of bromine and trifluoromethyl groups contributes to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity, influencing various biological pathways. The trifluoromethyl group is particularly significant for enhancing binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that similar compounds in the dihydropyridine class can inhibit tumor growth. For instance, a related compound demonstrated complete tumor stasis in a gastric carcinoma xenograft model after oral administration .
- Enzyme Inhibition : The compound may act as an inhibitor for several kinases and enzymes, which are critical in cancer progression and inflammation .
Case Studies
- Anticancer Efficacy : A study on substituted dihydropyridine derivatives highlighted that modifications at the pyridine 3-position enhanced enzyme potency and selectivity, leading to promising anticancer effects .
- Enzyme Interaction : Molecular docking studies revealed that the trifluoromethyl group could form significant interactions with enzyme residues, enhancing the biological activity against targets like cyclooxygenase-2 (COX-2) and lipoxygenases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Enzyme Inhibition | Enzyme binding and inhibition |
| Benzamide derivatives | Moderate anticancer | Kinase inhibition |
| 1-Bromo-5-fluoro derivatives | Low anticancer | Non-specific interactions |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted benzylamines with aldehydes to form Schiff bases, followed by cyclization with β-ketoesters under basic conditions . Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Temperature : Controlled heating (60–100°C) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) for solubility and stability .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for real-time tracking .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between keto-amine and hydroxy-pyridine tautomers) .
- X-ray Crystallography : Resolves absolute stereochemistry and π-conjugation patterns (e.g., dihedral angles between aromatic rings) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Answer :
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against targets like kinases or proteases, using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Answer :
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., cytochrome P450 metabolism) .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
- Target Engagement Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged compound) to confirm tissue distribution .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Answer :
- Substituent Effects :
- 4-Bromophenyl : Enhances halogen bonding with target proteins (ΔG binding calculated via molecular docking) .
- Trifluoromethyl Group : Increases lipophilicity (logP) and metabolic resistance .
- Synthetic Analogues : Compare analogues with nitro, methoxy, or cyano groups to map steric/electronic requirements .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Answer :
- Standardized Protocols : Fixed cell passage numbers and serum-free media to reduce extrinsic variability .
- Internal Controls : Co-testing with reference compounds (e.g., doxorubicin for cytotoxicity) .
- Statistical Rigor : Replicate experiments (n ≥ 3) with ANOVA and post-hoc Tukey tests .
Q. How are in vivo toxicity and efficacy balanced during preclinical development?
- Answer :
- Maximum Tolerated Dose (MTD) : Determined in rodent models via escalating dose regimens .
- Therapeutic Index (TI) : Ratio of LD₅₀ (lethal dose) to ED₅₀ (effective dose) calculated from dose-ranging studies .
- Biomarker Analysis : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
